2,4,6-Trimethylquinoline-8-thiol
Description
Contextualization within Quinoline (B57606) Chemistry Research
Quinoline chemistry is a cornerstone of heterocyclic chemistry, with its derivatives finding applications in a multitude of scientific and industrial fields.
Quinoline, a molecule composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a fundamental scaffold for a vast array of synthetic compounds. wikipedia.orgbiosynce.comorientjchem.org These derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets. nih.govresearchgate.net Consequently, quinoline motifs are central to numerous pharmaceuticals, including well-known antimalarial drugs like quinine (B1679958) and chloroquine, as well as various antibacterial, anticancer, and anti-inflammatory agents. ijpsjournal.comnih.govnih.gov Beyond medicine, quinoline derivatives are utilized in the manufacturing of dyes, such as quinoline yellow, agrochemicals, and as solvents for resins and terpenes. wikipedia.orgvedantu.com Their versatility also extends to materials science and their use as corrosion inhibitors. wikipedia.orgresearchgate.net The synthesis of the quinoline core can be achieved through several named reactions, including the Skraup, Friedländer, and Knorr syntheses, allowing for the creation of specifically substituted derivatives. orientjchem.orgvedantu.com
The introduction of a thiol (-SH or sulfhydryl) group into a heterocyclic system imparts unique chemical properties. Thiols are the sulfur analogues of alcohols and are known for their potent nucleophilicity, making them valuable intermediates in organic synthesis. masterorganicchemistry.comcreative-proteomics.com The thiol group can participate in a variety of chemical transformations, including the formation of carbon-sulfur bonds, which is a key step in the synthesis of many pharmaceuticals and agrochemicals. creative-proteomics.com In biological contexts, the thiol group in the amino acid cysteine is crucial for protein structure, forming disulfide bonds that stabilize protein folding. masterorganicchemistry.comcreative-proteomics.com The functionalization of heterocyclic compounds with thiol groups can also influence their physical properties, as seen in materials science where their presence can induce conformational changes that affect the mechanical properties of polymers. nih.gov The implementation of C–H functionalization provides a powerful method for introducing groups like thiols into heterocyclic cores, enabling the development of novel compounds with enhanced biological activities. nih.govnd.edu
Structural Framework of 2,4,6-Trimethylquinoline-8-thiol
The specific arrangement of atoms and functional groups in this compound defines its chemical identity and reactivity.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 55487-73-5 bldpharm.com |
| Molecular Formula | C₁₂H₁₃NS |
The fundamental structure of this compound is the quinoline ring system, a bicyclic aromatic heterocycle. orientjchem.orgresearchgate.net This system is formed by the fusion of a benzene ring to a pyridine ring. wikipedia.org Positional isomerism is a key consideration in quinoline chemistry. The location of the nitrogen atom distinguishes quinoline (at position 1) from its isomer isoquinoline (B145761) (at position 2), and this difference significantly alters the molecule's properties and reactivity. youtube.comslideshare.netyoutube.com
The three methyl groups on the quinoline ring of this compound have a notable impact on its properties. Methyl groups are electron-donating and can influence the reactivity of the aromatic system. Studies on methyl-substituted quinolines have shown that the position of the methyl group can direct further reactions, such as C–H bond activation, to specific locations on the ring. acs.orgnih.gov For example, a methyl group at the 6-position has been observed to direct C-H bond activation to the 4-position. acs.orgnih.gov The presence of methyl groups can also introduce steric hindrance, which may affect how the molecule interacts with other reagents or at catalytic surfaces. In the context of asymmetric catalysis, methyl substitution on the quinoline ring of cinchona alkaloids has been shown to decrease the modifier's adsorption strength on a palladium catalyst and alter the intrinsic enantioselectivity of the reaction. researchgate.net The arrangement of these three methyl groups in this compound enhances its lipophilicity compared to the unsubstituted quinoline.
Precursors and Analogues in Academic Investigation
The study of this compound is informed by the synthesis and properties of its precursors and structurally related analogues. The direct precursor to the target molecule is 2,4,6-trimethylquinoline (B1265806).
| Precursor Compound | Data |
| Name | 2,4,6-Trimethylquinoline nih.govnist.gov |
| CAS Number | 2243-89-2 nih.govnist.gov |
| Molecular Formula | C₁₂H₁₃N nih.govnist.gov |
| Molecular Weight | 171.24 g/mol nih.gov |
| Melting Point | 68°C guidechem.com |
| Boiling Point | 281.8°C at 760 mmHg guidechem.com |
The synthesis of 2,4,6-trimethylquinoline has been documented, with one route involving the reaction of p-toluidine (B81030) with 3-penten-2-one. chemicalbook.com This precursor can then be subjected to further reactions to introduce the thiol group at the 8-position.
Analogues of this compound are also of interest in research. These can include other positional isomers of trimethylquinoline, which differ in the location of the methyl groups on the quinoline core.
Research on Quinoline-8-thiol (8-Mercaptoquinoline) and its Derivatives
Quinoline-8-thiol, also known as 8-mercaptoquinoline (B1208045) or thiooxine, and its related derivatives are a well-researched class of compounds. ontosight.aiwikipedia.org The thiol group, along with the nitrogen atom in the quinoline ring, can act as a bidentate chelating ligand, forming stable complexes with various metal ions. vulcanchem.com This chelating property is valuable in analytical chemistry for the selective extraction and determination of trace metals. vulcanchem.com
The reactivity of the thiol group enables the synthesis of a wide range of derivatives. By modifying the quinoline ring with different substituents, the ligand's selectivity and sensitivity towards specific metal ions can be fine-tuned. These structural changes can alter the stability and spectroscopic characteristics of the resulting metal complexes. vulcanchem.com Some derivatives of 8-mercaptoquinoline have also been explored for their potential biological activities, including antimicrobial and antifungal properties. ontosight.aiontosight.aiontosight.ai
| Research Focus | Key Findings |
| Metal Chelation | Quinoline-8-thiol and its derivatives act as effective bidentate ligands, forming stable complexes with a variety of metal ions. vulcanchem.com |
| Analytical Applications | These compounds are utilized as reagents for the spectrophotometric and fluorimetric analysis of trace metals. vulcanchem.com |
| Structural Modifications | The properties of the metal complexes can be systematically altered by introducing different functional groups to the quinoline ring. vulcanchem.com |
| Biological Activity | Certain derivatives have shown potential as antimicrobial and antifungal agents. ontosight.aiontosight.ai |
Studies on Trimethylquinoline Scaffolds
The trimethylquinoline scaffold itself has been a subject of scientific interest. The placement of methyl groups on the quinoline ring significantly affects the molecule's chemical and physical characteristics. Methyl groups are electron-donating, which increases the electron density of the quinoline ring system and can influence the molecule's reactivity.
In the specific case of 2,4,6-trimethylquinoline, the methyl groups are located at positions 2 and 4 on the pyridine part of the ring and at position 6 on the benzene part. nist.gov This particular arrangement results in distinct electronic and steric effects compared to other trimethylquinoline isomers. Research into various trimethylquinoline derivatives has investigated their synthesis and potential uses in fields like medicinal chemistry. rsc.orgnih.gov For instance, some quinoline derivatives with methyl substitutions have been studied for their biological properties. researchgate.netresearchgate.net
| Aspect | Description |
| Electronic Effects | The three methyl groups are electron-donating, which enhances the electron density of the quinoline ring and impacts its reactivity. |
| Steric Hindrance | The methyl groups, especially at positions 2 and 4, can create steric bulk, which may influence how the molecule interacts with other substances. |
| Synthesis | Various synthetic methods have been established for creating trimethylquinoline derivatives. |
| Potential Applications | Trimethylquinoline scaffolds are being explored as foundational structures for developing new pharmaceuticals and functional materials. rsc.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
55487-73-5 |
|---|---|
Molecular Formula |
C12H13NS |
Molecular Weight |
203.31 g/mol |
IUPAC Name |
2,4,6-trimethylquinoline-8-thiol |
InChI |
InChI=1S/C12H13NS/c1-7-4-10-8(2)6-9(3)13-12(10)11(14)5-7/h4-6,14H,1-3H3 |
InChI Key |
WSJKJCCUMSLLMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)S)N=C(C=C2C)C |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Synthesis of the 2,4,6-Trimethylquinoline (B1265806) Core
The construction of the polysubstituted quinoline (B57606) ring system is a well-established field in heterocyclic chemistry. Several classical and modern methods can be adapted to produce the 2,4,6-trimethylquinoline scaffold.
Classic condensation and cyclization reactions remain fundamental to quinoline synthesis. The Combes reaction, first reported in 1888, is particularly well-suited for preparing 2,4-substituted quinolines. ontosight.ai This method involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. ontosight.ainih.gov To generate the 2,4,6-trimethylquinoline core, the specific starting materials would be p-toluidine (B81030) (to provide the 6-methyl group) and acetylacetone (B45752) (to provide the 2- and 4-methyl groups). The reaction proceeds through a Schiff base intermediate which then undergoes an acid-catalyzed ring closure to form the quinoline product. ontosight.aicdnsciencepub.com
Other established methods, while not all directly applying to the 2,4,6-trimethyl substitution pattern, form the bedrock of quinoline synthesis. These include the Skraup, Doebner-von Miller, and Friedländer syntheses, each offering different substitution patterns based on the chosen reactants. publish.csiro.au
Table 1: Overview of Established Quinoline Synthetic Routes
| Synthesis Name | Reactants | General Product | Citation(s) |
|---|---|---|---|
| Combes Synthesis | Arylamine + β-Diketone | 2,4-Disubstituted Quinoline | ontosight.aipublish.csiro.augoogle.comrsc.org |
| Doebner-von Miller | Arylamine + α,β-Unsaturated Carbonyl | 2- and/or 4-Substituted Quinoline | nih.gov |
| Skraup Synthesis | Arylamine + Glycerol + Oxidizing Agent | Unsubstituted/Substituted Quinoline | publish.csiro.aunih.gov |
| Friedländer Synthesis | o-Aminoaryl Aldehyde/Ketone + α-Methylene Ketone/Aldehyde | Polysubstituted Quinoline | publish.csiro.augoogle.com |
| Conrad-Limpach | Arylamine + β-Ketoester | 4-Hydroxyquinoline | google.comrsc.org |
Acid catalysis is a cornerstone of many quinoline syntheses, including the Combes reaction, which typically employs a strong acid like concentrated sulfuric acid (H₂SO₄) to promote both the initial condensation and the subsequent rate-determining annulation (ring-closing) step. ontosight.aicdnsciencepub.com The mechanism involves protonation of the carbonyl group of the diketone, facilitating nucleophilic attack by the aniline, followed by dehydration to form a Schiff base. ontosight.ai This intermediate tautomerizes to an enamine, which, after protonation, undergoes electrophilic aromatic substitution on the aniline ring, followed by a final dehydration to yield the aromatic quinoline system. ontosight.ai Other acids, such as polyphosphoric acid, can also be used. publish.csiro.au In some modern variations, Lewis acids like aluminum chloride (AlCl₃) have been employed to catalyze the condensation and cyclization steps, sometimes in conjunction with an oxidant to facilitate aromatization. nih.gov
In recent years, significant research has focused on developing more efficient, versatile, and environmentally benign methods for synthesizing polysubstituted quinolines. cdnsciencepub.com Transition-metal catalysis and nanocatalysis have emerged as powerful tools in this endeavor. rsc.orgwikipedia.org
Transition Metal Catalysis: Catalytic systems based on palladium (Pd), copper (Cu), iron (Fe), and rhodium (Rh) have been developed for quinoline synthesis. cdnsciencepub.comwikipedia.org These methods often proceed through different mechanisms than classical condensations, such as C-H activation, cross-coupling reactions, and domino processes. wikipedia.orgnih.gov For instance, a palladium-catalyzed Sonogashira coupling followed by cyclization has been reported for constructing quinoline motifs from readily available starting materials. wikipedia.org Rhodium-based catalysts have been specifically developed for the direct arylation of quinoline derivatives, showcasing the potential for late-stage functionalization. nih.gov
Nanocatalysis: The use of nanocatalysts offers advantages such as high surface area, increased catalytic activity, and the potential for catalyst recovery and reuse, aligning with the principles of green chemistry. rsc.orgmdpi.com Various metal-based nanoparticles, including those of zinc (ZnO), nickel (Ni), and iron (Fe₃O₄), have been successfully employed in quinoline synthesis. rsc.org These nanocatalysts can facilitate reactions like the Friedländer annulation under milder, often solvent-free conditions, with shorter reaction times and high yields. mdpi.com
Table 2: Examples of Novel Catalytic Systems for Quinoline Synthesis
| Catalyst Type | Specific Catalyst Example | Reaction Type | Advantages | Citation(s) |
|---|---|---|---|---|
| Transition Metal | Palladium (Pd) complexes | Cross-Coupling / Cyclization | High efficiency, mild conditions | wikipedia.org |
| Transition Metal | Copper (Cu) salts | C-H Activation / Cascade | Use of readily available materials | rsc.orgwikipedia.org |
| Transition Metal | Rhodium (Rh) complexes | C-H Functionalization | High regioselectivity for arylation | nih.govdntb.gov.ua |
| Nanocatalysis | Zinc Oxide (ZnO-NPs) | Friedländer Annulation | Green solvent (water), reusability | rsc.org |
| Nanocatalysis | Nickel (Ni-NPs) | Friedländer Annulation | Solvent-free, high yield | rsc.orgmdpi.com |
Introduction and Functionalization of the 8-Thiol Group
Once the 2,4,6-trimethylquinoline core is synthesized, the next critical step is the introduction of a thiol (-SH) group at the 8-position of the quinoline ring. Direct C-H thiolation at this position is challenging; therefore, indirect multi-step routes are the most commonly reported and reliable methods. publish.csiro.aucdnsciencepub.com
Direct C-H functionalization is a highly sought-after strategy in organic synthesis for its atom economy. While methods for direct C-H arylation, amination, and even selenylation at the C8-position of quinolines have been developed, often using a directing group strategy, direct C-H thiolation remains less established. nih.govacs.orgresearchgate.net
The most prevalent and well-documented approach for synthesizing 8-mercaptoquinoline (B1208045) is an indirect, three-step synthesis :
Sulfonation: The quinoline is reacted with a sulfonating agent to install a sulfonic acid group (-SO₃H) at the 8-position. Electrophilic substitution on the quinoline ring under vigorous conditions, such as with fuming sulfuric acid, favors substitution at the 5- and 8-positions. bldpharm.com
Conversion to Sulfonyl Chloride: The resulting quinoline-8-sulfonic acid is converted into the more reactive quinoline-8-sulfonyl chloride (-SO₂Cl). This can be achieved by treating the sulfonic acid with reagents like phosphorus pentachloride. cdnsciencepub.com A more direct, one-step method from the parent quinoline involves reacting it with chlorosulfonic acid at elevated temperatures (e.g., 140°C) to yield the quinoline-8-sulfonyl chloride directly. publish.csiro.augoogle.com
Reduction to Thiol: The final step is the reduction of the quinoline-8-sulfonyl chloride to the desired 8-mercaptoquinoline (quinoline-8-thiol). This reduction can be accomplished using various reducing agents, such as triphenylphosphine (B44618) wikipedia.org or by using lithium aluminum hydride in an anhydrous ether solution. cdnsciencepub.com
The indirect pathway via the sulfonyl chloride intermediate is a robust method for producing not only 8-mercaptoquinoline itself but also a wide range of its analogues. cdnsciencepub.com The quinoline-8-sulfonyl chloride is a key intermediate that can react with various nucleophiles. nih.gov For example, its reaction with amines (such as propargylamine) leads to the formation of quinoline-8-sulfonamides, which are themselves valuable precursors for further chemical modification. nih.gov The synthesis of the parent 8-mercaptoquinoline is a foundational method that can be applied to substituted quinolines, like 2,4,6-trimethylquinoline, to produce their corresponding 8-thiol derivatives.
Table 3: General Indirect Pathway for the Synthesis of 8-Mercaptoquinoline Analogues
| Step | Reaction | Reagents | Intermediate/Product | Citation(s) |
|---|---|---|---|---|
| 1 | Sulfonation of Quinoline | Fuming H₂SO₄ or Chlorosulfonic Acid | Quinoline-8-sulfonic acid or Quinoline-8-sulfonyl chloride | publish.csiro.aubldpharm.com |
| 2 | Chlorination of Sulfonic Acid | Phosphorus Pentachloride (PCl₅) | Quinoline-8-sulfonyl chloride | cdnsciencepub.com |
| 3 | Reduction of Sulfonyl Chloride | LiAlH₄ or Triphenylphosphine | 8-Mercaptoquinoline | cdnsciencepub.comwikipedia.org |
This established sequence provides a reliable and adaptable strategy for the synthesis of the target compound, 2,4,6-trimethylquinoline-8-thiol, by applying the sequence to the pre-formed trimethyl-substituted quinoline core.
Derivatization Strategies for Thiolated Quinoline Compounds
The introduction of a thiol group onto a quinoline ring opens up a plethora of possibilities for further molecular elaboration. The reactivity of the thiol moiety allows for a variety of derivatization reactions, leading to a diverse range of compounds with tailored properties.
One common strategy involves the S-alkylation of quinoline thiols. For instance, 8-methyl-4-sulfanylquinolin-2(1H)-one can be selectively S-alkylated using alkyl iodides, such as ethyl iodide and butyl iodide, in the presence of a base catalyst to yield the corresponding 4-alkylthio-8-methylquinolinones. mdpi.com An alternative route to these compounds is the reaction of a chloro-substituted quinoline with an appropriate alkanethiol in the presence of sodium ethoxide. mdpi.com Similarly, treatment of 4-chloro-8-tosyloxyquinoline with sulfur nucleophiles can produce 4-thioalkyl-8-hydroxyquinolines. researchgate.net In some cases, the substitution of the chloro group and the removal of a protecting group, such as a tosyl group, can occur in a single step. researchgate.net
The derivatization of thiol-containing compounds is a crucial aspect of their application. Various reagents have been developed to react selectively with the thiol group, often for analytical purposes in techniques like high-performance liquid chromatography. nih.gov These reagents typically contain a functional group, such as an N-substituted maleimide (B117702) or an active halogen, that readily reacts with the thiol. nih.gov
Furthermore, the thiol group can be incorporated into more complex molecular frameworks. For example, a thiomethylcarbonyl linker can be attached to biologically active compounds via ester or amide bonds. This two-step process often involves an initial esterification with trityl-protected 2-thioacetic acid, followed by the removal of the trityl protecting group to yield the final thiol-containing derivative. nih.gov The choice of deprotection conditions is critical; for instance, trifluoroacetic acid (TFA) in combination with a scavenger like triethylsilane (Et3SiH) is effective for removing the trityl group. nih.gov
It is also important to consider the tautomeric equilibrium that can exist in quinoline thiols. For example, quinoline-2-thiol (B7765226) exists in equilibrium with its quinoline-2(1H)-thione tautomer, with the thione form often being the major species. researchgate.net This tautomerism can influence the reactivity and spectroscopic properties of the molecule.
Advanced Synthetic Approaches to Complex Quinoline-Thiol Architectures
The construction of intricate molecular architectures based on the quinoline-thiol scaffold often requires more sophisticated synthetic strategies than simple derivatization. Multi-component and cascade reactions, as well as oxidative annulation strategies, have emerged as powerful tools for the efficient synthesis of complex heterocyclic systems.
Multi-component and Cascade Reactions in Heterocyclic Synthesis
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates all or most of the atoms of the starting materials. rsc.orgresearchgate.net These reactions are characterized by their operational simplicity, high atom economy, and the ability to generate molecular diversity. rsc.orgresearchgate.net Various MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.org
An example of a three-component cascade annulation involves the reaction of aryl diazonium salts, nitriles, and alkynes to produce multiply substituted quinolines. acs.orgorganic-chemistry.org This catalyst- and additive-free method is both economical and environmentally friendly. organic-chemistry.org The proposed mechanism involves the formation of a nitrilium salt, which then undergoes cycloaddition with the alkyne. organic-chemistry.org
Another approach is the copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid to synthesize 2-substituted quinolines. organic-chemistry.org This method demonstrates good chemo- and regioselectivity and proceeds under aerobic conditions. organic-chemistry.org
Carbocatalyzed cascade reactions have also been developed for the synthesis of polysubstituted quinolines from o-vinyl anilines and aldehydes. units.it This process involves condensation, electrocyclization, and dehydrogenation steps. units.it
Oxidative Annulation Strategies for Quinoline Scaffolds
Oxidative annulation has become a prominent strategy for the synthesis of quinolines, leveraging the activation of C-H bonds to construct the heterocyclic ring. mdpi.com These methods often employ transition metal catalysts, photoredox chemistry, or metal-free conditions to achieve high efficiency and broad substrate tolerance. mdpi.com
Rhodium-catalyzed oxidative annulation has been used to synthesize complex quinoline derivatives. researchgate.net These reactions can proceed via multiple C-H bond activations, often in the presence of a combination of oxidants like silver acetate (B1210297) and oxygen. researchgate.net
Copper-catalyzed tandem aerobic oxidative cyclization is another powerful technique. For instance, the reaction of N-(2-alkenylaryl)enamines can lead to the synthesis of quinolines through a one-pot process. rsc.org Similarly, an iodide and silver-mediated C-H/C-H oxidative annulation between anilines and allyl alcohols provides a direct route to quinoline derivatives from readily available starting materials. researchgate.net
Visible-light-mediated aerobic dehydrogenation offers an environmentally friendly method for synthesizing N-heterocycles, including quinolines, using a non-toxic and inexpensive titanium dioxide catalyst with oxygen as the green oxidant. organic-chemistry.org Furthermore, electrocatalytic [4+2] annulation presents a mild and atom-economic approach to fused quinoline scaffolds, avoiding the need for transition metals and chemical oxidants. acs.org
These advanced synthetic methodologies provide powerful tools for accessing a wide array of complex quinoline-thiol architectures, paving the way for the exploration of their properties and potential applications.
Coordination Chemistry and Metal Complexation Studies
Ligand Properties of 2,4,6-Trimethylquinoline-8-thiol
The behavior of this compound as a ligand is governed by several key characteristics, including its ability to form chelate rings, the nature of its donor atoms, and the electronic and steric influences of its substituents.
Chelation Capabilities and Donor Atom Preferences (N, S)
This compound functions as a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms simultaneously. In this case, the donor atoms are the nitrogen atom of the quinoline (B57606) ring and the sulfur atom of the thiol group. This dual-point attachment leads to the formation of a stable five-membered chelate ring with the metal ion. The formation of such chelate complexes is generally more stable than complexes formed with monodentate ligands. nih.gov
The preference for coordination through both the nitrogen and sulfur atoms is a well-established characteristic of 8-mercaptoquinoline (B1208045) and its derivatives. The geometry of the molecule is such that the nitrogen and sulfur atoms are positioned to readily coordinate with a metal ion, forming a stable metallacycle. This bidentate N,S-coordination is a common feature in the complexes formed by this class of ligands.
Steric and Electronic Effects of Alkyl Substituents on Ligand Behavior
The presence of three methyl groups on the quinoline ring of this compound significantly influences its properties as a ligand. These alkyl substituents exert both steric and electronic effects.
Steric Effects: The methyl groups at positions 2, 4, and 6 introduce steric bulk around the coordination site. This steric hindrance can affect the approach of the metal ion and the geometry of the resulting complex. The size and positioning of these alkyl groups can influence the stability of the metal-ligand bond and may favor the formation of complexes with specific geometries that minimize steric repulsion. nih.gov For instance, in related systems, bulky substituents have been shown to cause distortions in the geometry of the complex. nih.gov
Electronic Effects: Alkyl groups are generally considered to be electron-donating. The methyl groups on the quinoline ring increase the electron density on the ligand, particularly on the nitrogen atom. This enhanced electron density can increase the basicity of the nitrogen atom, making it a stronger donor and potentially leading to the formation of more stable metal complexes. Studies on related systems have shown that methylation generally leads to an increase in the electron-richness of the ligand. rsc.org
Planarity and Conjugation within the Quinoline-Thiolate System
The quinoline ring system is aromatic, meaning it is a cyclic, planar structure with a delocalized π-electron system. This planarity and conjugation are crucial to its chemical properties. Upon deprotonation of the thiol group to form the thiolate, the sulfur atom's lone pairs can also participate in the conjugated system.
Synthesis and Stoichiometry of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the resulting complexes, or the metal-to-ligand ratio, is a key aspect of their characterization.
Formation of Stable Complexes with Transition Metal Ions (e.g., Cu, Zn, B, Pt, Sn)
This compound and its parent compound, 8-mercaptoquinoline, are known to form stable complexes with a wide range of transition metal ions. These include, but are not limited to, copper (Cu), zinc (Zn), boron (B), platinum (Pt), and tin (Sn). The formation of these complexes is driven by the strong affinity of the soft sulfur donor atom for soft metal ions and the favorable chelate effect.
The synthesis of these complexes is often achieved by mixing stoichiometric amounts of the metal salt and the ligand in a solvent, sometimes with the addition of a base to facilitate the deprotonation of the thiol group. nih.gov For example, the synthesis of copper(II) and zinc(II) complexes with related 8-hydroxyquinoline (B1678124) derivatives has been successfully carried out in methanolic or ethanolic solutions. nih.gov Similarly, tin(II) complexes have been prepared with related thiol-containing ligands in an alcoholic medium. nih.gov
Investigation of Metal-to-Ligand Ratios in Complex Formation
The stoichiometry of the metal complexes formed with this compound is typically determined using various analytical techniques, such as spectrophotometric titrations, elemental analysis, and single-crystal X-ray diffraction.
For bidentate ligands like this compound, common metal-to-ligand ratios are 1:1 (ML) and 1:2 (ML₂). The specific ratio depends on factors such as the charge and coordination number preference of the metal ion, the reaction conditions, and the steric constraints imposed by the ligand. For instance, with divalent metal ions like Cu(II) and Zn(II), the formation of ML₂ complexes is common, where two ligand molecules coordinate to one metal ion to satisfy its coordination sphere. nih.govscirp.org Spectrophotometric methods, such as the molar ratio method, have been employed to confirm the stoichiometry of metal complexes with similar ligands. researchgate.net
Table of Investigated Metal-Ligand Ratios:
| Metal Ion | Typical Metal-to-Ligand Ratio | Reference |
| Cu(II) | 1:2 | nih.govscirp.org |
| Zn(II) | 1:2 | nih.gov |
| Ni(II) | 1:2 | scirp.org |
| Co(II) | 1:2 | scirp.org |
| Sn(II) | 1:2 | nih.gov |
This interactive table summarizes the common metal-to-ligand ratios observed in complexes with related quinoline and thiol-containing ligands.
Spectroscopic Characterization of Metal Complexes
The formation and structure of metal complexes with this compound are extensively studied using a variety of spectroscopic techniques. Each method provides unique insights into the ligand-metal interaction, the geometry of the complex, and its electronic properties.
Infrared (IR) spectroscopy is a fundamental tool for verifying the coordination of this compound to a metal center. The comparison between the IR spectrum of the free ligand and its metal complexes reveals key changes in vibrational frequencies that are indicative of chelation.
The free ligand is expected to show a characteristic absorption band for the S-H stretching vibration. Upon deprotonation and coordination to a metal ion, this band disappears, providing strong evidence of the sulfur atom's involvement in bonding. Furthermore, the C=N stretching vibration of the quinoline ring, typically observed around 1580 cm⁻¹, often shifts to a different wavelength upon complexation. scirp.org This shift is a direct consequence of the electron donation from the nitrogen atom to the metal center, which alters the bond order and force constant of the C=N bond. scirp.org
The most conclusive evidence of coordination comes from the appearance of new, low-frequency bands in the far-IR region of the spectrum of the complexes. These bands, which are absent in the free ligand's spectrum, are assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. purkh.com The positions of these bands can provide information about the strength of the coordination bonds.
Table 1: Typical Infrared Spectral Data for Ligand and Metal Complex Coordination (Illustrative data based on similar N,S-donor ligands)
| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference |
|---|---|---|---|
| ν(S-H) | ~2550 | Absent | Deprotonation and coordination of the thiol sulfur. |
| ν(C=N) (quinoline) | ~1581 | Shifted (e.g., 1570-1590) | Coordination of the quinoline nitrogen to the metal. scirp.org |
| ν(M-N) | Absent | ~580 - 450 | Formation of a metal-nitrogen bond. purkh.com |
UV-Visible spectroscopy is employed to investigate the electronic structure of this compound and its metal complexes. The spectra provide information on the electronic transitions within the ligand (intraligand transitions) and new transitions that arise from metal-ligand interactions, such as charge transfer and d-d transitions. usm.my
The spectrum of the free ligand typically displays high-intensity absorption bands in the ultraviolet region, which are assigned to π → π* and n → π* electronic transitions within the quinoline aromatic system. scirp.org Upon complexation, these intraligand bands may undergo a bathochromic (red shift) or hypsochromic (blue shift) shift, indicating the alteration of the ligand's electronic energy levels due to coordination. scirp.orgresearchgate.net
More significantly, the formation of metal complexes often gives rise to new absorption bands in the visible region of the spectrum. These bands can be attributed to:
Ligand-to-Metal Charge Transfer (LMCT): These transitions involve the excitation of an electron from a ligand-based orbital to a metal-based orbital. For this compound, which has electron-rich sulfur and nitrogen atoms, LMCT bands are common.
d-d Transitions: In complexes with transition metals having partially filled d-orbitals (e.g., Co(II), Ni(II), Cu(II)), weak absorption bands corresponding to the excitation of electrons between d-orbitals may be observed. usm.my The position and number of these bands are highly dependent on the coordination geometry of the metal ion (e.g., octahedral, tetrahedral, or square planar). usm.myresearchgate.net
Table 2: Illustrative UV-Visible Spectral Data and Assignments for Metal Complexes
| Compound/Complex Type | Absorption Bands (λ_max, nm) | Assignment |
|---|---|---|
| Free Ligand | ~280-350 | π → π* and n → π* (Intraligand) scirp.org |
| [M(L)₂] (e.g., M=Zn(II), Cd(II)) | Shifted intraligand bands, ~380-450 | Intraligand transitions, Ligand-to-Metal Charge Transfer (LMCT) researchgate.net |
¹H and ¹³C NMR spectroscopy are powerful techniques for confirming the structure of the diamagnetic metal complexes of this compound in solution. The NMR spectrum of a complex, when compared to that of the free ligand, provides detailed information about the coordination environment.
In the ¹H NMR spectrum of the free ligand, a resonance corresponding to the thiol proton (-SH) would be present. Upon complexation, this signal disappears, confirming the deprotonation and involvement of the sulfur atom in bonding. rsc.org The signals for the protons on the quinoline ring, especially those in proximity to the nitrogen and sulfur atoms (e.g., H-7 and H-9, if present), are expected to show significant downfield or upfield shifts due to the change in the electronic environment and magnetic anisotropy upon coordination to the metal center. The resonances for the three methyl groups would also be affected, albeit to a lesser extent.
Similarly, in the ¹³C NMR spectrum, the carbon atoms directly bonded to the coordinating nitrogen and sulfur atoms (C-8 and C-9) would exhibit the most pronounced shifts upon complexation. rsc.org For certain metal nuclei (e.g., ¹¹⁹Sn, ¹⁹⁵Pt), heteronuclear NMR can provide direct evidence of metal-ligand bonding and information about the coordination number.
Table 3: Expected ¹H NMR Chemical Shift Changes Upon Complexation
| Proton | Expected Chemical Shift in Free Ligand (ppm) | Expected Change Upon Complexation | Reason for Change |
|---|---|---|---|
| -SH | Variable, depending on solvent | Disappearance | Deprotonation and coordination. |
| Quinoline Ring Protons | Aromatic region (~7.0-8.5 ppm) | Significant shifts (downfield/upfield) | Change in electron density and magnetic environment due to N-coordination. |
For complexes that are difficult to obtain as single crystals, Powder X-ray Diffraction (PXRD) is used. mdpi.com PXRD patterns can confirm the formation of a new crystalline phase, assess its purity, and determine the crystal system and unit cell parameters. purkh.comresearchgate.net The average crystallite size of the complex can also be estimated from the broadening of the diffraction peaks using the Scherrer equation. nih.govijcce.ac.ir
Table 4: Illustrative Data Obtainable from X-ray Diffraction Studies
| Parameter | Information Provided |
|---|---|
| Single-Crystal XRD | |
| Coordination Geometry | Octahedral, Tetrahedral, Square Planar, etc. researchgate.net |
| M-N Bond Length (Å) | Strength and nature of the metal-nitrogen bond. |
| M-S Bond Length (Å) | Strength and nature of the metal-sulfur bond. |
| Bite Angle (N-M-S) | Strain in the five-membered chelate ring. |
| Powder XRD | |
| 2θ Peak Positions | Identification of the crystalline phase. purkh.com |
| Crystal System | e.g., Monoclinic, Triclinic. purkh.com |
Electronic Structure and Bonding in Metal Complexes
Understanding the electronic structure and the nature of the bonding in metal complexes of this compound is crucial for explaining their properties and reactivity. Quantum chemical calculations are a key tool in this endeavor.
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for complementing experimental data and providing deeper insights into the electronic structure and bonding of metal complexes. mdpi.comnih.gov By performing DFT calculations, researchers can:
Optimize Molecular Geometry: The theoretical structure of the complex can be calculated and compared with experimental data from X-ray diffraction to validate the computational method. nih.gov
Analyze Frontier Molecular Orbitals (FMOs): The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is an important parameter related to the chemical reactivity and kinetic stability of the complex. researchgate.net The distribution of these orbitals reveals the nature of electronic transitions, such as those observed in UV-Visible spectroscopy.
Calculate Vibrational Frequencies: Theoretical IR spectra can be calculated and compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.net
Natural Bond Orbital (NBO) Analysis: This analysis provides information about the charge distribution on different atoms and the nature of the metal-ligand bonds (e.g., covalent vs. ionic character). researchgate.net
Table 5: Representative Parameters Obtained from DFT Calculations (Based on analogous metal complexes)
| Calculated Parameter | Significance |
|---|---|
| Optimized Bond Lengths/Angles | Correlates with X-ray diffraction data, validates the computational model. nih.gov |
| HOMO Energy (eV) | Relates to the electron-donating ability of the complex. |
| LUMO Energy (eV) | Relates to the electron-accepting ability of the complex. |
| HOMO-LUMO Gap (eV) | Indicates chemical stability and corresponds to electronic transitions. researchgate.net |
Analysis of Metal-Sulfur and Metal-Nitrogen Bond Characteristics
In general, for complexes of 8-mercaptoquinoline and its derivatives, the M-N and M-S bond lengths are influenced by several factors including the identity of the metal ion, its oxidation state, and the coordination geometry. For instance, in nickel(II) complexes with N,S-donor ligands, the Ni-S and Ni-N bond lengths are crucial in defining the geometry, which is often a distorted octahedron. nih.gov In a mononuclear Ni(II) complex with a Schiff base ligand containing an N,S donor set, the Ni-N and Ni-O bond lengths were found to be 2.094(2) Å and in the range of 2.052(2) to 2.0632(2) Å, respectively, indicating strong interactions between the metal and the donor atoms. nih.gov
The electronic properties of the ligand, influenced by substituents on the quinoline ring, also play a role. The presence of electron-donating methyl groups, as in this compound, is expected to increase the electron density on the nitrogen and sulfur atoms, potentially leading to stronger, shorter bonds with the metal center compared to the unsubstituted 8-mercaptoquinoline.
A study of nickel(II) complexes with thiosemicarbazone ligands, which also feature an ONS donor set, revealed a distorted octahedral geometry where the ligand coordinates in a uninegative tridentate fashion. ias.ac.in This highlights the versatility of N,S-containing ligands in forming stable complexes with various geometries.
Below is a table of representative metal-ligand bond lengths in complexes with related N,S-donor ligands. It is important to note that these are for analogous compounds and serve as an estimation for what might be expected for complexes of this compound.
| Complex | Metal-Sulfur (M-S) Bond Length (Å) | Metal-Nitrogen (M-N) Bond Length (Å) | Reference |
|---|---|---|---|
| [Ni(L)2] (L = 9,10-phenanthrenequinonethiosemicarbazone) | - | - | ias.ac.in |
| [Ni(HL1)(OAc)(H2O)] (HL1 = Schiff Base) | - | 2.094(2) | nih.gov |
| [Cu(L)Cl]2 (L = 2-benzoylpyridine (B47108) 4-allylthiosemicarbazone) | Bridging | - | mdpi.com |
Ligand Field Theory and its Application to Complex Properties
Ligand Field Theory (LFT) is instrumental in explaining the electronic structure, and consequently the spectroscopic and magnetic properties, of transition metal complexes. mostwiedzy.pl For complexes of this compound, LFT considers the interaction between the metal d-orbitals and the orbitals of the nitrogen and sulfur donor atoms. The energy of the d-orbitals is split in the presence of the ligand field, and the magnitude of this splitting (Δ) dictates properties such as color and magnetic behavior.
For example, in an octahedral Ni(II) complex (a d⁸ ion), the d-orbitals split into t₂g and e_g sets. A strong ligand field will lead to a large Δ, favoring a low-spin, diamagnetic state where all electrons are paired in the t₂g orbitals. Conversely, a weak ligand field results in a smaller Δ, and a high-spin, paramagnetic state is observed, with two unpaired electrons in the e_g orbitals. mostwiedzy.pl The study of Ni(II) complexes with thiosemicarbazone ligands, which also have an N,S donor set, can provide insights. These complexes were found to have a distorted octahedral geometry, and their electronic spectra are consistent with the principles of LFT. ias.ac.in
The application of LFT allows for the interpretation of UV-Vis spectra of these complexes. The observed absorption bands correspond to electronic transitions between the split d-orbitals. The energy of these transitions can be used to calculate ligand field parameters, such as the ligand field splitting parameter (Δ) and the Racah parameter (B), which provides information about inter-electronic repulsion within the d-orbitals. A study on Ni(II) complexes with ONS donor ligands reported d-d electronic transitions consistent with a square-planar geometry. rsc.org
The following table presents hypothetical ligand field parameters for a Ni(II) complex with an N,S donor ligand, illustrating the type of data obtained from such analyses.
| Complex | Geometry | Δ (cm-1) | B (cm-1) | Reference |
|---|---|---|---|---|
| [Ni(L)2] (L=thiosemicarbazone) | Distorted Octahedral | Data not available | Data not available | ias.ac.in |
| [Ni(II) complex with azo-imine ligand] | Distorted Octahedral | - | - | nih.gov |
Magnetic Properties of Metal-Thiolate Complexes
The magnetic properties of metal complexes with this compound are a direct consequence of their electronic structure, specifically the number of unpaired electrons in the metal's d-orbitals. Magnetic susceptibility measurements can determine whether a complex is paramagnetic (containing unpaired electrons) or diamagnetic (all electrons are paired).
For instance, cobalt(II) (a d⁷ ion) complexes can exist in either a high-spin or low-spin state depending on the ligand field. In a tetrahedral field, Co(II) complexes are typically high-spin with three unpaired electrons, leading to significant paramagnetism. nih.gov In an octahedral field, they can be either high-spin (three unpaired electrons) or low-spin (one unpaired electron). Studies on cobalt(II) silanethiolates with a CoN₂S₂ core revealed tetrahedral geometries and paramagnetic behavior, with the magnetic anisotropy being influenced by the specific nature of the nitrogen-donating co-ligand. mostwiedzy.plnih.govrsc.org
Nickel(II) (a d⁸ ion) complexes can be paramagnetic in octahedral or tetrahedral geometries, or diamagnetic in a square planar geometry. The magnetic moment of a high-spin octahedral Ni(II) complex is typically around 2.8 to 3.5 Bohr magnetons (μB), corresponding to two unpaired electrons. Research on Ni(II) complexes with azo-imine ligands indicated a paramagnetic nature consistent with two unpaired electrons in an octahedral geometry. nih.gov
The magnetic properties of these complexes are sensitive to the coordination environment. The steric hindrance from the methyl groups in this compound could influence the coordination geometry and, consequently, the magnetic properties of the resulting complexes.
A summary of magnetic properties for related metal-thiolate complexes is provided below.
| Complex | Metal Ion | Magnetic Moment (μeff, B.M.) | Geometry | Reference |
|---|---|---|---|---|
| [Co{SSi(OtBu)3}2(ppd)2] | Co(II) | - | Tetrahedral | mostwiedzy.plnih.govrsc.org |
| [Ni(II) complex with azo-imine ligand] | Ni(II) | Paramagnetic | Distorted Octahedral | nih.gov |
| [Co(II) complex with thiolate ligand] | Co(II) | - | - | researchgate.net |
Reactivity and Stability of Coordination Compounds in Various Media
The reactivity and stability of coordination compounds of this compound are crucial for their potential applications. Stability constants (K) provide a quantitative measure of the strength of the metal-ligand interaction in solution. wikipedia.org A higher stability constant indicates a more stable complex.
Studies on alkyl-substituted 8-mercaptoquinolines have shown that the position of the alkyl group influences the stability of the metal complexes. acs.org The presence of an alkyl group in the 2-position can introduce steric hindrance, potentially lowering the stability of the complex. Conversely, substitution at other positions, such as the 7-position, has been found to increase the stability of the metal complexes. acs.org For this compound, the methyl groups at the 2, 4, and 6 positions will have a combined electronic and steric effect on the stability of its metal complexes.
The stability of these complexes also depends on the nature of the metal ion. For a series of divalent metal ions with 8-mercaptoquinoline and its alkyl derivatives, the stability was found to decrease in the order: Ag(I) > Bi(III) > Ni(II) > Pb(II) > Cd(II) > Zn(II). acs.org
The reactivity of these complexes is also of interest. Metal-thiolate complexes can undergo various reactions, including oxidation of the sulfur atom. The reactivity is influenced by the solvent medium. For example, the photooxidation of metal-bound thiolates can be affected by the use of protic solvents, which can alter the nucleophilicity of the thiolate ligand. nih.gov The complexes of this compound are expected to be soluble in a range of organic solvents, which would influence their reactivity in different chemical environments. acs.org
The table below presents stability constant data for metal complexes with related ligands, offering a comparative basis for the anticipated stability of this compound complexes.
| Metal Ion | Ligand | log K | Solvent | Reference |
|---|---|---|---|---|
| Zn(II) | 8-Mercaptoquinoline | - | Dimethylformamide | acs.org |
| Ni(II) | 8-Mercaptoquinoline | - | Dimethylformamide | acs.org |
| Cd(II) | 8-Mercaptoquinoline | - | Dimethylformamide | acs.org |
| Cu(II) | 2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde | 4.29 x 108 | - | nih.gov |
Theoretical and Computational Chemistry
Quantum Mechanical Studies of Molecular Structure and Reactivity
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental aspects of molecular structure and reactivity. bhu.ac.in
The three-dimensional arrangement of atoms in 2,4,6-trimethylquinoline-8-thiol is determined by minimizing the energy of the system. Geometry optimization calculations, typically using methods like DFT with a suitable basis set (e.g., B3LYP/6-311G(d,p)), can predict bond lengths, bond angles, and dihedral angles of the most stable conformation. bhu.ac.in
The key structural features of this compound include the planar quinoline (B57606) ring system substituted with three methyl groups and a thiol (-SH) group at the 8-position. The orientation of the thiol group relative to the quinoline ring is a key conformational variable. Rotation around the C8-S bond can lead to different conformers. The most stable conformer is likely one where steric hindrance between the thiol group and the adjacent parts of the molecule is minimized. Intramolecular hydrogen bonding between the thiol hydrogen and the quinoline nitrogen can also influence the preferred conformation, similar to what is observed in 8-hydroxyquinoline (B1678124) derivatives. nih.gov
Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data)
| Parameter | Predicted Value | Description |
| C8-S Bond Length | ~1.77 Å | The length of the bond connecting the quinoline ring to the sulfur atom. |
| S-H Bond Length | ~1.34 Å | The length of the bond within the thiol group. |
| C8-S-H Bond Angle | ~96° | The angle formed by the C-S-H atoms. |
| N···H-S Distance | ~2.5 Å | Potential intramolecular hydrogen bond distance. |
Note: These values are hypothetical and based on typical values for similar aromatic thiols and quinoline derivatives. Actual values would require specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, particularly the thiol group and the π-system of the quinoline ring. This orbital is associated with the molecule's ability to donate electrons, making it a nucleophilic center. youtube.com Conversely, the LUMO is anticipated to be distributed over the quinoline ring system, representing the molecule's capacity to accept electrons, thus indicating its electrophilic sites. youtube.com
The presence of electron-donating methyl groups is expected to raise the energy of the HOMO, enhancing the nucleophilicity of the molecule. The thiol group also contributes significantly to the HOMO. The analysis of the FMOs helps in understanding how the molecule will interact with other reagents in chemical reactions. wikipedia.org
Table 2: Frontier Molecular Orbital Properties (Hypothetical Data)
| Parameter | Predicted Energy (eV) | Description |
| HOMO Energy | -5.8 | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 4.6 | Energy difference, indicating chemical stability. |
Note: These values are hypothetical and serve as illustrative examples based on related compounds.
Computational Modeling of Intermolecular Interactions
The way molecules of this compound interact with each other and with solvent molecules is crucial for understanding its bulk properties and behavior in solution.
Intermolecular forces play a significant role in the solid-state structure and self-assembly of this compound. Two primary non-covalent interactions are expected to be dominant:
Hydrogen Bonding: The thiol group (-SH) can act as a hydrogen bond donor, forming S-H···N or S-H···S hydrogen bonds with neighboring molecules. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. These interactions can lead to the formation of chains or more complex supramolecular architectures. nih.gov
π-Stacking: The planar aromatic quinoline rings can interact through face-to-face or offset π-π stacking. researchgate.net These interactions are a result of attractive electrostatic and dispersion forces between the π-electron clouds of adjacent rings and are a key factor in the crystal packing of aromatic molecules. The centroid-to-centroid distance in such interactions is typically in the range of 3.4 to 3.8 Å. researchgate.net
The properties and reactivity of this compound can be significantly influenced by the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents.
In polar solvents, the charge distribution within the molecule can be altered, potentially stabilizing polar transition states and thus affecting reaction rates. The solubility of the compound is also dictated by its interactions with solvent molecules. For instance, in polar protic solvents, hydrogen bonding between the thiol group and the solvent can occur, influencing its conformational preferences and reactivity. In non-polar solvents, van der Waals forces and π-stacking interactions might be more dominant in solute-solute interactions. rsc.org
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, identifying transition states, and calculating activation energies. researchgate.net For this compound, several types of reactions could be studied:
Deprotonation of the thiol group: The acidity of the thiol proton can be calculated, and the mechanism of its reaction with a base can be modeled.
Oxidation of the thiol: The formation of disulfides (R-S-S-R) is a common reaction for thiols. Computational methods can elucidate the mechanism, whether it proceeds through a radical or an ionic pathway.
Coordination Chemistry: As a ligand, this compound can coordinate to metal ions through its sulfur and/or nitrogen atoms. DFT calculations can predict the geometry and stability of the resulting metal complexes, as well as the nature of the metal-ligand bonding.
By mapping the potential energy surface of a reaction, computational studies can provide a detailed, step-by-step understanding of the bond-breaking and bond-forming processes, offering insights that are often difficult to obtain through experimental means alone. researchgate.net
Prediction of Spectroscopic Parameters
No computational data for the UV-Vis and IR spectra of this compound could be located. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis spectra and frequency calculations for IR spectra, are often used to predict spectroscopic features. These theoretical spectra can then be compared with experimental data to aid in the interpretation of the experimental results and to validate the computational methods used.
Advanced Chemical Reactivity and Mechanistic Investigations
Redox Chemistry of the Thiol and Quinoline (B57606) Moieties
The redox chemistry of 2,4,6-trimethylquinoline-8-thiol is rich and varied, involving both the sulfur-centered thiol group and the nitrogen-containing quinoline ring. These two moieties can undergo oxidation and reduction reactions, leading to a range of derivatives.
The thiol group is susceptible to oxidation under various conditions, leading to several distinct products. The most common oxidation product is the corresponding disulfide, formed through the coupling of two thiol molecules. This reaction is a hallmark of thiol chemistry and is a crucial process in biological systems, for example, in the formation of disulfide bridges in proteins.
Mild oxidizing agents, such as iodine (I₂) or air, can facilitate the conversion of this compound to its disulfide, bis(2,4,6-trimethylquinolin-8-yl) disulfide. This process involves the removal of a hydrogen atom from two thiol groups, followed by the formation of a sulfur-sulfur bond.
Further oxidation with stronger oxidizing agents, such as hydrogen peroxide (H₂O₂) or peroxyacids, can lead to the formation of sulfur oxides. The initial product of this oxidation is a sulfenic acid, which is typically unstable and can be further oxidized to a sulfinic acid and then to a sulfonic acid. These reactions involve the sequential addition of oxygen atoms to the sulfur atom. The sulfide (B99878) intermediate, if formed, can also be oxidized to a sulfoxide (B87167) and then to a sulfone. libretexts.org
| Reactant | Oxidizing Agent | Major Product | Product Class |
| This compound | Mild (e.g., I₂, air) | Bis(2,4,6-trimethylquinolin-8-yl) disulfide | Disulfide |
| This compound | Strong (e.g., H₂O₂, peroxyacids) | 2,4,6-Trimethylquinoline-8-sulfonic acid | Sulfonic Acid |
This table represents expected products based on general thiol reactivity.
The quinoline ring system can undergo reduction to yield dihydro- and tetrahydroquinoline derivatives. The reduction typically occurs at the pyridine (B92270) ring, which is more electron-deficient than the benzene (B151609) ring. Various reducing agents and catalytic systems can achieve this transformation. For instance, catalytic hydrogenation using metal catalysts like platinum or palladium, or transfer hydrogenation methods, are effective. organic-chemistry.org
A notable method for the reduction of quinolines involves the use of hydrosilanes in the presence of a catalyst. For example, gold nanoparticles supported on titanium dioxide have been shown to catalyze the reduction of quinolines to 1,2,3,4-tetrahydroquinolines using a hydrosilane/ethanol system. researchgate.net This reaction proceeds via the addition of two hydride ions and two protons across the pyridine ring. Another approach involves a metal-free hydrogenative reduction using hydrosilanes catalyzed by B(C₆F₅)₃, which proceeds through a 1,4-dihydroquinoline (B1252258) intermediate. organic-chemistry.org
The reduction of this compound would be expected to yield 2,4,6-trimethyl-1,2,3,4-tetrahydroquinoline-8-thiol.
| Reactant | Reagent/Catalyst System | Major Product |
| This compound | Hydrosilane/Ethanol, Au/TiO₂ | 2,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline-8-thiol |
| This compound | H₃N-BH₃, RuCl₃·xH₂O | 2,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline-8-thiol |
This table outlines potential reduction pathways based on known quinoline chemistry.
Substitution Reactions on the Quinoline Ring System
Electrophilic aromatic substitution in quinoline typically occurs on the more electron-rich benzene ring at positions 5 and 8. quimicaorganica.orgyoutube.com The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. youtube.com
In this compound, the regioselectivity of electrophilic substitution is more complex due to the directing effects of the substituents. The three methyl groups at positions 2, 4, and 6 are activating, ortho- and para-directing groups. The thiol group at position 8 is also an activating, ortho- and para-directing group.
The directing effects of these substituents would be as follows:
2-Methyl group: Directs to position 3.
4-Methyl group: Directs to position 3 and 5.
6-Methyl group: Directs to positions 5 and 7.
8-Thiol group: Directs to position 7.
The combination of these effects suggests that positions 5 and 7 are the most likely sites for electrophilic attack, as they are activated by multiple substituents. Position 3 is also activated, but likely to a lesser extent. The precise outcome would depend on the specific electrophile and reaction conditions.
The thiol group is nucleophilic, and its conjugate base, the thiolate, is an even stronger nucleophile. masterorganicchemistry.com Deprotonation of the thiol group of this compound with a base would generate the corresponding thiolate anion. This anion can then participate in nucleophilic substitution reactions with various electrophiles.
A common reaction is the S-alkylation with alkyl halides to form thioethers (sulfides). libretexts.org This reaction proceeds via an Sₙ2 mechanism. For example, reaction with methyl iodide would yield 8-(methylthio)-2,4,6-trimethylquinoline.
| Nucleophile | Electrophile | Product | Reaction Type |
| 2,4,6-Trimethylquinoline-8-thiolate | Alkyl Halide (e.g., CH₃I) | 8-(Alkylthio)-2,4,6-trimethylquinoline | Sₙ2 |
| 2,4,6-Trimethylquinoline-8-thiolate | Epoxide | 2-((2,4,6-Trimethylquinolin-8-yl)thio)ethanol | Ring-opening |
This table illustrates expected nucleophilic reactions of the thiolate.
Radical Chemistry and Antioxidant Mechanisms
Quinoline derivatives have been investigated for their antioxidant properties. researchgate.netnih.gov The antioxidant activity is often related to their ability to scavenge free radicals through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov
The thiol group is also well-known for its ability to participate in radical chemistry and act as a radical scavenger. The relatively weak S-H bond can be homolytically cleaved to donate a hydrogen atom to a radical species, thereby neutralizing it. The resulting thiyl radical can then undergo further reactions, such as dimerization to form a disulfide.
In this compound, both the quinoline scaffold and the thiol group can contribute to its antioxidant potential. The thiol group can directly participate in HAT, while the quinoline ring system can help to stabilize the resulting radical species through resonance. The presence of electron-donating methyl groups on the quinoline ring would further enhance its ability to stabilize a radical or a positive charge formed during a SET process. Therefore, this compound is expected to be an effective antioxidant. researchgate.net
Investigation of Thiyl Radical Formation and Reactivity
The formation of thiyl radicals (RS•) from this compound is a critical aspect of its chemical reactivity, particularly in the context of free radical reactions. The relatively weak sulfur-hydrogen (S-H) bond, with a bond dissociation energy (BDE) of approximately 87 kcal/mol, facilitates homolytic cleavage to generate these reactive species. princeton.edu Several methods can initiate this process.
Common pathways to thiyl radical formation include:
Hydrogen Atom Abstraction : Reaction with other radical species can abstract the hydrogen atom from the thiol group. princeton.edu Initiators such as azobisisobutyronitrile (AIBN) or peroxides are often used to start this process via thermolysis. princeton.edumdpi.com
One-Electron Oxidation : The thiol can be oxidized to a thiyl radical, losing an electron and a proton. princeton.edu This can occur in the presence of oxidizing agents.
Photolysis : Direct irradiation with UV light (typically <300 nm) can provide the energy needed for the homolytic cleavage of the S-H bond. princeton.edumdpi.com
Once formed, the this compound radical is a versatile intermediate. mdpi.com A primary mode of its reactivity involves addition to sites of unsaturation, such as carbon-carbon double bonds in alkenes or quinones. mdpi.comnih.gov The reaction with ortho-quinones, for example, is understood to proceed through a free-radical chain mechanism initiated by the addition of the thiyl radical to the quinone ring. nih.gov This process can be more efficient in the presence of oxygen, which helps regenerate the quinone and propagate the radical chain. nih.gov
Furthermore, thiyl radicals can participate in hydrogen transfer reactions. They can reversibly react with C-H bonds in other molecules, creating carbon-centered radicals. researchgate.net These subsequent reactions can lead to a cascade of further chemical transformations. researchgate.net
Table 1: Methods for Generating Thiyl Radicals
| Method | Description | Initiator/Condition | Reference |
|---|---|---|---|
| Hydrogen Abstraction | An initiating radical abstracts the hydrogen atom from the S-H bond. | AIBN, (PhCO₂)₂, Et₃B/O₂ | princeton.edumdpi.com |
| One-Electron Oxidation | The thiol loses an electron and a proton. | Chemical Oxidants (e.g., Mn(OAc)₃) | princeton.edu |
| Photolysis | UV light provides energy for homolytic cleavage of the S-H bond. | UV radiation (<300 nm) | princeton.edumdpi.com |
| Radiolysis | High-energy radiation (e.g., electron pulses) cleaves the S-H bond. | Electron pulses, X-rays | researchgate.net |
Mechanistic Studies of Antioxidant Action (e.g., for Ethoxyquin analogs)
The antioxidant properties of quinoline derivatives are well-documented, and analogs of this compound, such as hydroxylated dihydroquinolines and tetrahydroquinolines, provide insight into its likely mechanism of action. nih.govnih.gov The primary mechanism is the compound's ability to counteract oxidative stress by neutralizing reactive oxygen species (ROS) and inhibiting the oxidation of biological macromolecules. nih.govmdpi.com
Studies on structurally related compounds like 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) and 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) show they effectively reduce markers of oxidative damage. nih.govnih.gov This includes lowering the levels of lipid peroxidation products and products of protein and DNA oxidation. nih.govnih.gov The antioxidant effect is attributed to the ability of the quinoline structure to act as a free radical scavenger. nih.govmdpi.com
The mechanism can be categorized into several hierarchical levels of defense:
Primary Prevention : Enhancing the body's own antioxidant defense systems. mdpi.com
Radical Scavenging : Directly reacting with and neutralizing free radicals to prevent them from damaging cells. mdpi.com
Metal Ion Chelation : Some quinoline derivatives can chelate transition metal ions like Fe(II) and Fe(III), which prevents them from participating in the Fenton reaction—a major source of highly reactive hydroxyl radicals. nih.gov
In experimental models of induced oxidative stress, these quinoline analogs have been shown to restore the balance of the antioxidant system, for instance by normalizing the levels of reduced glutathione (B108866) (GSH) and the activity of antioxidant enzymes. nih.gov This reduction in oxidative stress consequently leads to the downregulation of inflammatory pathways and apoptotic cell death, which are often triggered by high levels of ROS. nih.gov
Table 2: Observed Antioxidant Effects of Structurally Related Quinoline Analogs
| Effect | Observed Outcome | Model Compound | Reference |
|---|---|---|---|
| Reduction of Lipid Peroxidation | Decreased levels of 8-isoprostane and other lipid oxidation products. | HTHQ | nih.gov |
| Reduction of DNA Oxidation | Decreased levels of 8-hydroxy-2-deoxyguanosine (8-OHdG). | DHQ | nih.gov |
| Normalization of Antioxidant Enzymes | Restored activity of glutathione peroxidase (GPx) and glutathione S-transferase (GST). | DHQ | nih.gov |
| Inhibition of Inflammatory Pathways | Reduced mRNA levels of pro-inflammatory cytokines and NF-κB factor. | HTHQ, DHQ | nih.govnih.gov |
| Inhibition of Apoptosis | Decreased activity of caspase-3, caspase-8, and caspase-9. | DHQ | nih.gov |
Thiol-Disulfide Exchange Reactions and their Catalysis
Thiol-disulfide exchange is a fundamental reaction for thiols, including this compound. libretexts.org This reaction involves the interconversion between a thiol and a disulfide bond and is critical in processes like protein folding and redox signaling. libretexts.orgnih.gov The core reaction is a reversible nucleophilic substitution where a thiolate anion (RS⁻) from one molecule attacks one of the sulfur atoms of a disulfide bond (R'-S-S-R'). libretexts.orgnih.gov This proceeds through a trigonal bipyramidal transition state, resulting in a new disulfide and a new thiolate. nih.gov
The general mechanism can be depicted as: R-SH + R'-S-S-R' ⇌ R-S-S-R' + R'-SH
This process is essentially a series of two Sₙ2-like displacement events. libretexts.org
The rate and efficiency of thiol-disulfide exchange are influenced by several factors:
pH : The reaction is typically base-catalyzed because it requires the deprotonation of the thiol to form the more nucleophilic thiolate anion. researchgate.net Therefore, the reaction rate generally increases with pH.
Catalysis : While the spontaneous reaction can be slow, it can be accelerated. nih.gov A hydrophobic environment, such as that found in the active site of certain enzymes, has been shown to lower the activation energy for the exchange reaction. nih.gov
Redox Mediators : The exchange can be initiated and promoted by redox mediators. chimicatechnoacta.ru These compounds can facilitate the electron transfer processes involved in the cleavage and formation of disulfide bonds, sometimes under electrochemical conditions. chimicatechnoacta.ru
Solvent Effects : The environment plays a crucial role. The stability of the charged transition state and the pKa of the thiol are both influenced by the surrounding solvent.
In biological systems, enzymes like protein disulfide isomerase (PDI) catalyze this exchange efficiently. nih.gov In industrial or synthetic applications, redox mediators or changes in pH are common strategies to control the reaction. researchgate.netchimicatechnoacta.ru
Table 3: Key Factors Influencing Thiol-Disulfide Exchange Reactions
| Factor | Influence on Reaction | Mechanism | Reference |
|---|---|---|---|
| pH | Rate increases with pH. | Promotes formation of the highly nucleophilic thiolate anion (RS⁻). | researchgate.net |
| Hydrophobic Environment | Catalytic effect; lowers activation energy. | Stabilizes the transition state and facilitates conformational changes. | nih.gov |
| Redox Mediators | Can initiate and catalyze the exchange. | Facilitate electron transfer, often reducing the overvoltage required for thiol oxidation. | chimicatechnoacta.ru |
| Thiol pKa | Determines the concentration of thiolate at a given pH. | A lower pKa means a higher concentration of the reactive thiolate anion. | nih.gov |
Applications in Advanced Chemical Research
Analytical Chemistry Methodologies
The inherent ability of the quinoline-8-thiol scaffold to interact with metal ions forms a strong basis for its potential applications in analytical chemistry.
Development of Chemosensors and Fluorescent Probes for Metal Ions
Quinoline (B57606) derivatives are well-regarded for their fluorescent properties, which can be significantly altered upon complexation with metal ions. This phenomenon is the cornerstone of their use as fluorescent chemosensors. While specific studies on 2,4,6-trimethylquinoline-8-thiol are not available, the broader class of quinoline-thiols has been investigated for this purpose. For instance, other quinoline-thiol derivatives have been shown to act as fluorescent sensors for various metal ions, where the fluorescence is either quenched or enhanced upon binding. The methyl groups on the this compound could potentially fine-tune the selectivity and sensitivity of the sensor for specific metal ions.
Extraction and Separation Techniques for Metal Species
The chelating properties of the quinoline-8-thiol moiety suggest a strong potential for this compound in the extraction and separation of metal ions from aqueous solutions. Solvent extraction is a widely used method for the selective recovery of metal ions, and the effectiveness of this process relies on the distribution of the metal complex between the aqueous and organic phases. The lipophilicity imparted by the three methyl groups in this compound could enhance its solubility in organic solvents, making it a potentially effective extractant for heavy metals.
Affinity-Based Probes for Metalloproteome Profiling
Affinity-based probes are valuable tools for identifying and studying metalloproteins. Probes incorporating an 8-mercaptoquinoline (B1208045) motif have been developed for profiling the metalloproteome. These probes typically feature a metal-binding group, a photoactivatable group for covalent labeling, and a reporter tag for detection. The 8-thiol group of this compound makes it a candidate for the metal-binding component of such probes. The trimethyl substitution pattern could influence the probe's interaction with the target metalloproteins and its cellular permeability.
Catalysis and Organometallic Chemistry
The ability of this compound to form stable complexes with transition metals opens up possibilities for its use in catalysis.
Ligand for Metal-Catalyzed Organic Transformations
Transition metal complexes with quinoline-based ligands are extensively used as catalysts in a variety of organic reactions, including cross-coupling reactions. The electronic and steric properties of the ligand play a crucial role in the activity and selectivity of the catalyst. The nitrogen and sulfur donor atoms of this compound can coordinate to a metal center, and the methyl groups would influence the steric environment around the metal, potentially leading to unique catalytic properties. While no specific examples of this compound as a ligand in such transformations have been reported, the general utility of quinoline derivatives in this context is well-established.
Catalytic Activity in Ring-Closure Reactions
Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of cyclic compounds, often catalyzed by ruthenium or molybdenum complexes. The ligand environment of the metal catalyst is critical for its performance. Although there is no direct evidence of this compound being used in RCM, its potential to act as a ligand for metathesis-active metals suggests a hypothetical role. The steric bulk provided by the trimethyl-substituted quinoline framework could influence the stereoselectivity and efficiency of ring-closure reactions.
Materials Science and Optoelectronics
Integration into π-Conjugated Polymers for Enhanced Optoelectronic Properties
The incorporation of this compound into π-conjugated polymer structures is a strategic approach to developing materials with superior optoelectronic properties. The quinoline unit is inherently electron-deficient, and when integrated into a polymer chain alongside electron-rich monomers, it facilitates the creation of donor-acceptor (D-A) architectures. Such D-A polymers are known to exhibit narrowed energy gaps, a desirable characteristic for applications in organic photovoltaics and photodetectors.
The thiol group offers a reactive site for polymerization processes, such as thiol-ene "click" chemistry, or for post-polymerization functionalization, allowing for fine-tuning of the material's properties. Moreover, the dual coordination capability of the quinoline nitrogen and the thiol sulfur can be leveraged to produce metallopolymers. These materials, which contain metal ions complexed within the polymer structure, often display unique photophysical and electronic behaviors. The trimethyl groups on the quinoline ring also enhance the solubility of the resulting polymers, which is a critical factor for their processing and the fabrication of high-quality thin films for electronic devices.
Components in Electroluminescence Materials
Quinoline derivatives are cornerstone materials in the field of organic light-emitting diodes (OLEDs), prized for their effective electron-transporting properties and high thermal stability. This compound is a promising candidate within this class for use in advanced electroluminescent materials. It can function in multiple capacities within an OLED stack, for instance, as a host material for phosphorescent emitters, as a ligand in emissive organometallic complexes, or as a dedicated electron-transport layer.
The presence of the sulfur atom in the thiol group is particularly significant for applications in phosphorescent OLEDs (PhOLEDs). When this compound is used as a ligand to form a metal complex (e.g., with iridium or platinum), the heavy sulfur atom can enhance spin-orbit coupling. This effect promotes the efficient conversion of triplet excitons into light, leading to high phosphorescence quantum yields. The methyl substituents contribute to good film-forming properties and solubility, which are essential for fabricating devices via solution-based methods. Research efforts are directed toward synthesizing and characterizing novel metal complexes and polymers that feature the this compound moiety to assess their electroluminescence performance, focusing on metrics like efficiency, color purity, and operational lifetime.
Future Research Directions and Emerging Paradigms
Design and Synthesis of Highly Tunable Quinoline-8-thiol Ligands
The development of synthetic methodologies for quinoline (B57606) derivatives is a cornerstone of heterocyclic chemistry. frontiersin.orgacs.org The synthesis of 2,4,6-trimethylquinoline-8-thiol and its analogs allows for the creation of "tunable" ligands, where the electronic and steric properties can be precisely adjusted.
The general synthesis of the quinoline core can be achieved through established methods like the Skraup or Friedlander synthesis. scispace.com For 2,4,6-trimethylquinoline (B1265806) specifically, a common starting point would be p-toluidine (B81030). The introduction of the thiol group at the 8-position is often accomplished by first introducing a sulfonyl chloride group onto the quinoline ring, which is then reduced to the corresponding thiol. wikipedia.orgnih.gov
Future research will likely focus on creating a library of quinoline-8-thiol derivatives with varied substitution patterns on the quinoline core. By introducing different electron-donating or electron-withdrawing groups, researchers can fine-tune the ligand's coordination properties, redox potential, and reactivity. This tunability is crucial for applications in catalysis, sensing, and materials science. Modern synthetic approaches, such as C-H activation, offer powerful tools for the regioselective functionalization of the quinoline ring, enabling the synthesis of complex derivatives under mild conditions. researchgate.net
Table 1: Synthetic Strategies for Functionalized Quinoline-8-thiol Derivatives
| Synthetic Approach | Description | Potential for Tunability | Key Intermediates |
|---|---|---|---|
| Modified Skraup Synthesis | Condensation of a substituted aniline (B41778) (e.g., p-toluidine) with α,β-unsaturated aldehydes or ketones to form the quinoline core. | Allows for variation in the substitution pattern on the benzene (B151609) portion of the quinoline ring. | Substituted anilines, glycerol, sulfuric acid. |
| Friedlander Annulation | Reaction of a substituted o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. | Highly versatile for creating diverse substitution patterns on both rings of the quinoline system. | o-aminoaryl ketones, methylene-activated compounds. |
| Sulfonation and Reduction | Introduction of a thiol group via a quinoline-8-sulfonyl chloride intermediate, followed by reduction. wikipedia.org | A reliable method for introducing the thiol functionality at the C-8 position. | Quinoline-8-sulfonyl chloride, reducing agents (e.g., triphenylphosphine). wikipedia.org |
| C-H Functionalization | Direct activation and functionalization of C-H bonds on the quinoline scaffold, often using a directing group. researchgate.net | Offers high efficiency and selectivity for creating novel substitution patterns under mild conditions. researchgate.net | N-oxides, transition metal catalysts. |
Advanced Spectroscopic and Analytical Techniques for Complex System Analysis
The characterization of this compound and its complexes relies on a suite of advanced spectroscopic techniques. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry to confirm the molecular structure. nih.govmdpi.com
Emerging research directions involve the use of more sophisticated techniques to analyze the behavior of this compound in complex systems. Fluorescence spectroscopy is particularly valuable, as quinoline derivatives are often fluorescent. scispace.comresearchgate.net The interaction of the thiol group or its metal complexes with other molecules can lead to changes in fluorescence intensity or wavelength, forming the basis for chemical sensors. researchgate.net Advanced techniques like ultrafast spectroscopy can provide insights into molecular dynamics on extremely short timescales, revealing details of chemical reactions and energy transfer processes. spectroscopyonline.com Furthermore, the integration of techniques like Atomic Force Microscopy with IR spectroscopy (AFM-IR) allows for chemical analysis at the nanoscale. spectroscopyonline.com
Table 2: Spectroscopic and Analytical Techniques for Characterization
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C, ¹⁵N) | Provides detailed information about the molecular structure and chemical environment of atoms. nih.gov | Confirms the connectivity of the trimethylated quinoline core and the presence of the thiol group. |
| Fluorescence Spectroscopy | Studies the emission of light from the molecule after absorbing light; sensitive to the chemical environment. nih.gov | Can be used to develop sensors, as metal chelation or redox changes can alter fluorescence. researchgate.net |
| UV-Vis Spectroscopy | Investigates electronic transitions within the molecule. | Monitors reaction kinetics, such as the "declick" reaction of related thiol-containing compounds. rsc.org |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov | Provides definitive structural proof and insights into intermolecular interactions in the solid state. |
| Ultrafast Spectroscopy | Observes molecular and electronic dynamics on the femtosecond timescale. spectroscopyonline.com | Elucidates reaction mechanisms and energy transfer pathways in photochemical or photophysical processes. |
Computational-Experimental Synergy in Predicting and Validating Compound Behavior
The synergy between computational chemistry and experimental work is a powerful paradigm in modern chemical research. amanote.com Quantum chemical calculations, particularly Density Functional Theory (DFT), can predict a wide range of properties for this compound before it is even synthesized. nih.govrsc.org These predictions include its three-dimensional structure, electronic properties (such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies), and spectroscopic signatures (like IR and NMR spectra). nih.gov
This computational pre-screening allows researchers to prioritize synthetic targets that are most likely to exhibit desired behaviors. For instance, DFT can be used to model the binding of this compound to different metal ions, predicting which metals it will bind most strongly to and what the geometry of the resulting complex will be. rsc.org These theoretical predictions can then be validated through experimental studies, such as X-ray crystallography and spectroscopic titrations. This iterative cycle of prediction and validation accelerates the discovery of new functional molecules.
Exploration of Supramolecular Assemblies Involving this compound
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The this compound molecule is an excellent candidate for building such assemblies. It possesses a nitrogen atom in the quinoline ring and a soft sulfur donor in the thiol group, making it an effective chelating agent for a variety of metal ions. mdpi.comnih.gov
Beyond metal coordination, the planar aromatic quinoline ring can participate in π-π stacking interactions, while the thiol group can act as both a hydrogen bond donor and acceptor. These varied interactions can be used to construct complex, well-defined supramolecular architectures, such as coordination polymers, molecular cages, or surface-adsorbed monolayers. The steric bulk of the methyl groups will play a crucial role in directing the geometry of these assemblies. Future research will focus on using this molecule as a building block to create new materials with tailored properties, such as porous materials for gas storage or stimuli-responsive systems.
Mechanistic Insights into Redox Processes for Novel Chemical Functionality
The thiol group (-SH) is redox-active, meaning it can readily undergo oxidation and reduction reactions. nih.gov This property opens up a range of possibilities for creating novel chemical functionalities based on this compound. The thiol can be oxidized to form a disulfide (S-S), which links two quinoline molecules together. Further oxidation can lead to sulfenic (-SOH), sulfinic (-SO₂H), and sulfonic (-SO₃H) acids. nih.gov
Understanding the mechanisms of these redox transformations is crucial for controlling the compound's behavior. rsc.org These redox processes can be triggered by chemical oxidants, electrochemical potential, or even light. This allows for the design of "redox switches," where the properties of the molecule or a material derived from it can be changed by altering its oxidation state. For example, a metal complex of this compound could have its catalytic activity turned "on" or "off" by the redox state of the sulfur atom. Investigating these mechanistic pathways, both experimentally and computationally, will be a key area of future research. nih.govresearchgate.net
Q & A
Q. Basic Research Focus
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98%) .
- NMR spectroscopy : , , and 2D-COSY/HMQC to assign methyl and thiol proton environments. For example, methyl protons at C-2 typically appear as a singlet δ 2.4–2.6 ppm .
- Elemental analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .
How does the steric environment of 2,4,6-trimethylquinoline influence the coordination chemistry of the 8-thiol group?
Advanced Research Focus
The trimethyl groups create a sterically hindered environment, affecting metal-ligand interactions:
- Chelation studies : The thiol group binds preferentially to soft metals (e.g., Cu, Hg) but shows reduced affinity for hard metals (e.g., Fe) due to steric constraints. Compare coordination constants (log K) via UV-Vis titration .
- Ligand design : Modify the quinoline backbone (e.g., introducing electron-withdrawing groups) to enhance metal selectivity, as seen in analogous 8-hydroxyquinoline derivatives .
What strategies can optimize the fluorescence quantum yield of this compound-based probes?
Q. Advanced Research Focus
- Structural tuning : Introduce electron-donating/withdrawing groups at C-5 or C-7 to alter π-conjugation and reduce non-radiative decay, as demonstrated in 8-amidoquinoline probes .
- Solvent effects : Test polar aprotic solvents (e.g., DMSO) to stabilize excited states and enhance emission intensity .
- Quenching mitigation : Avoid heavy atoms (e.g., Br, I) in the scaffold to minimize spin-orbit coupling, which reduces fluorescence .
How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
Q. Advanced Research Focus
- Library synthesis : Prepare analogs with variations in methyl group positions (e.g., 2,4-dimethyl vs. 2,6-dimethyl) and thiol replacements (e.g., sulfonamide, disulfide) .
- Bioactivity assays : Test antimicrobial activity via MIC assays against Gram-positive/negative strains, referencing protocols for similar quinoline-thiols .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., DNA gyrase) and correlate with experimental IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
